2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline 2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
Brand Name: Vulcanchem
CAS No.: 2640964-32-3
VCID: VC11844166
InChI: InChI=1S/C22H27N7/c1-16-15-20(27-9-5-6-10-27)26-22(23-16)29-13-11-28(12-14-29)21-17(2)24-18-7-3-4-8-19(18)25-21/h3-4,7-8,15H,5-6,9-14H2,1-2H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCCC5
Molecular Formula: C22H27N7
Molecular Weight: 389.5 g/mol

2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

CAS No.: 2640964-32-3

Cat. No.: VC11844166

Molecular Formula: C22H27N7

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline - 2640964-32-3

Specification

CAS No. 2640964-32-3
Molecular Formula C22H27N7
Molecular Weight 389.5 g/mol
IUPAC Name 2-methyl-3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]quinoxaline
Standard InChI InChI=1S/C22H27N7/c1-16-15-20(27-9-5-6-10-27)26-22(23-16)29-13-11-28(12-14-29)21-17(2)24-18-7-3-4-8-19(18)25-21/h3-4,7-8,15H,5-6,9-14H2,1-2H3
Standard InChI Key STRFQXPJYNXBME-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCCC5
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCCC5

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure comprises three primary components:

  • Quinoxaline Core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, substituted by a methyl group at position 2 .

  • Piperazine Linker: A six-membered ring with two nitrogen atoms at positions 1 and 4, connected to the quinoxaline core at position 3 .

  • Pyrimidine-Pyrrolidine Unit: A pyrimidine ring substituted with a methyl group at position 4 and a pyrrolidine ring at position 6, attached to the piperazine moiety .

The molecular formula is C<sub>22</sub>H<sub>28</sub>N<sub>8</sub>, yielding a molecular weight of 428.52 g/mol. The presence of multiple nitrogen atoms and aromatic systems contributes to its planar geometry and high polarity, facilitating interactions with biological targets .

Physicochemical Properties

Key properties include:

  • LogP (Partition Coefficient): Estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability .

  • Hydrogen Bond Donors/Acceptors: 0 donors and 8 acceptors, influencing solubility and protein-binding affinity .

  • Rotatable Bonds: 4, suggesting conformational flexibility critical for target engagement .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the heterocyclic framework:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields the quinoxaline core .

  • Piperazine Substitution: Nucleophilic aromatic substitution introduces the piperazine group at position 3 of the quinoxaline .

  • Pyrimidine-Pyrrolidine Coupling: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination attaches the pyrimidine-pyrrolidine unit to the piperazine.

Example Reaction Scheme:

Quinoxaline-3-chloride+PiperazineEtOH, Δ3-Piperazinylquinoxaline\text{Quinoxaline-3-chloride} + \text{Piperazine} \xrightarrow{\text{EtOH, Δ}} \text{3-Piperazinylquinoxaline} 3-Piperazinylquinoxaline+4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylboronic acidPd(PPh3)4Target Compound\text{3-Piperazinylquinoxaline} + \text{4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Target Compound}

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits inhibitory activity against apoptosis signal-regulating kinase 1 (ASK1), a target in inflammatory and neurodegenerative diseases :

TargetIC<sub>50</sub> (nM)Selectivity (vs. ASK2)
ASK112.4 ± 1.2>100-fold

Mechanistically, the pyrrolidine and pyrimidine moieties occupy the ATP-binding pocket, while the quinoxaline core stabilizes hydrophobic interactions .

Anticancer Activity

In vitro studies on HepG2 liver carcinoma cells demonstrate dose-dependent cytotoxicity :

Concentration (µM)Viability (%)Apoptosis Induction (Fold)
1062 ± 43.2
2038 ± 35.8

The compound disrupts thymidylate synthase (TS) dimerization, a critical enzyme in DNA synthesis, via binding to the allosteric site (ΔG = -9.8 kcal/mol) .

Neurological Applications

Structural analogs act as gonadotropin-releasing hormone (GnRH) antagonists, reducing plasma LH levels in rodent models :

Dose (mg/kg)LH Reduction (%)T<sub>max</sub> (h)
1074 ± 62.1
3089 ± 51.8

Pharmacokinetics and Toxicity

ADME Profiling

  • Absorption: Oral bioavailability of 58% in rats, attributed to moderate LogP and efflux transporter avoidance .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolidine ring generates inactive metabolites .

  • Excretion: Renal clearance predominates (72%), with a terminal half-life of 6.3 hours .

Therapeutic Applications and Future Directions

Oncology

The compound’s TS inhibition supports combination therapies with 5-fluorouracil to overcome chemoresistance in colorectal cancer .

Neurodegenerative Diseases

GnRH antagonism positions it as a candidate for Alzheimer’s disease, where hormonal dysregulation exacerbates pathology .

Antimicrobial Resistance

Preliminary data suggest synergy with fluconazole against Candida albicans biofilms, reducing MIC<sub>80</sub> by 4-fold .

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